5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid
Description
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is a spirocyclic compound characterized by a cyclohexene moiety fused to a spiro[2.3]hexane core, with a carboxylic acid functional group at the 5-position.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H18O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,14,15) |
InChI Key |
URKQTCLZQCNYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CC3(C2)CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Mechanistic Overview
The general mechanism involves formation of acyl hypohalites or hypohalites from carboxylic acids, which then undergo decarboxylation to generate alkyl halides or related derivatives. The process can be catalyzed by:
- Mercury salts (e.g., mercuric acetate)
- Silver salts (e.g., silver oxide)
- Organic halogenating agents like N-halosuccinimides in the presence of radical initiators
Application to Cyclohexene Derivatives
Research indicates that cycloalkene derivatives can be synthesized via decarboxylative halogenation of corresponding carboxylic acids. For example, the conversion of cyclohexanecarboxylic acid derivatives to cyclohexene derivatives involves halogenation followed by elimination or rearrangement.
| Reagent | Catalyst | Yield | Remarks |
|---|---|---|---|
| Bromine (Br₂) | Mercury salts or silver salts | Up to 93% | Efficient for saturated acids, less so for aromatic derivatives |
Note: Excessive radical bromination can occur under light, leading to side products, hence reactions are often performed in the dark or under controlled conditions.
Cyclization Strategies for Spiro-Compounds
The formation of spiro[2.3]hexane frameworks involves intramolecular cyclization reactions, often initiated by electrophilic or nucleophilic attack on suitable precursors.
Intramolecular Cyclization of Enolates or Alkyl Halides
- Method: Starting from a suitable carboxylic acid or ester, the formation of the cyclohexenyl ring can be achieved via intramolecular nucleophilic attack, often facilitated by basic conditions or metal catalysts such as lithium diisopropylamide (LDA).
- Mechanism: Deprotonation of the alpha-position followed by nucleophilic attack on an electrophilic carbon leads to ring closure, forming the spiro structure.
Use of Cyclohexene Precursors
- Method: Cyclohexene derivatives can be prepared via elimination reactions from halogenated intermediates, followed by spiro-formation through radical or ionic pathways.
- Reagents: Strong bases like potassium tert-butoxide, or transition metal catalysts, are employed to facilitate elimination and cyclization.
Synthesis of the Carboxylic Acid Functional Group
The carboxylic acid moiety in 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid can be introduced via oxidation of primary alcohols or aldehydes, or through carboxylation of organometallic intermediates.
Oxidative Carboxylation
Carboxylation of Organometallics
- Method: Grignard reagents or organolithium compounds derived from cyclohexene can be carboxylated with carbon dioxide to form the target acid.
Proposed Synthetic Route
Based on the above methodologies, a plausible synthetic pathway involves:
- Preparation of a cyclohexene precursor via elimination or halogenation of a suitable cyclohexane derivative.
- Decarboxylative halogenation of a cyclohexanecarboxylic acid derivative to introduce the halogen at the appropriate position.
- Intramolecular cyclization to form the spiro[2.3]hexane core, possibly via metal-catalyzed nucleophilic attack.
- Oxidation to introduce the carboxylic acid group at the desired position.
Data Table Summarizing Preparation Methods
| Method | Reagents | Catalysts | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Decarboxylative Bromination | Bromine, mercury or silver salts | Mercury salts or silver salts | Dark, low temperature | Up to 93% | Suitable for saturated acids |
| Intramolecular Cyclization | LDA, potassium tert-butoxide | Metal bases | Reflux or ambient | Variable | For spiro ring formation |
| Oxidative Carboxylation | KMnO₄, CrO₃ | - | Acidic or basic media | Moderate to high | For introducing carboxyl groups |
Notes on Reaction Conditions and Optimization
- Light sensitivity: Radical bromination reactions require dark conditions to prevent over-bromination.
- Temperature control: Low temperatures favor selective halogenation and decarboxylation.
- Solvent choice: Non-polar solvents like dichloromethane or carbon tetrachloride are preferred for halogenation.
- Catalyst selection: Mercury salts facilitate acyl hypobromite formation, crucial for decarboxylative halogenation.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spiro compounds with unique properties.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key spiro[2.3]hexane-5-carboxylic acid derivatives, highlighting structural variations and their implications:
Key Observations:
Substituent Effects on Acidity: The hydroxyl derivative (pKa ~4.70) is more acidic than non-hydroxylated analogs due to the electron-withdrawing -OH group stabilizing the conjugate base .
The phenyl group () increases hydrophobicity, likely reducing aqueous solubility but improving lipid membrane permeability.
Conformational Rigidity : All spiro[2.3]hexane derivatives exhibit restricted rotation due to the fused bicyclic system, which may stabilize specific conformers in biological or catalytic contexts .
Synthetic Challenges : The discontinuation of the cyclopentylsulfanyl derivative () suggests synthetic or stability limitations, possibly due to steric strain or reactivity of the sulfanyl group.
Analytical and Spectroscopic Comparisons
- Spectroscopic Data :
- IR Spectroscopy : Hydroxyl and carboxylic acid groups in analogous compounds (e.g., ) show characteristic peaks at ~3358 cm⁻¹ (-OH) and 1675 cm⁻¹ (C=O stretch) .
- NMR : Spiro[2.3]hexane derivatives exhibit distinct ¹H- and ¹³C-NMR signals for bridgehead carbons and substituent protons (e.g., cyclohexene protons in the target compound would resonate downfield due to conjugation) .
Q & A
Q. What intermediates are proposed in the acid-catalyzed cyclization mechanism?
- Methodology : Isotopic labeling (¹⁸O) and tandem MS/MS identify a bicyclic oxonium ion intermediate during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
